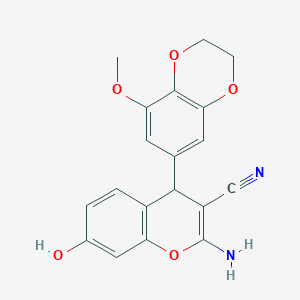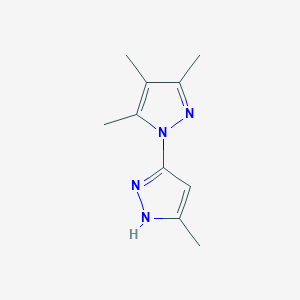![molecular formula C22H26F3NO5S B11047880 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control . Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine: A simpler derivative with similar structural features.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar aromatic substitution pattern.
Uniqueness
4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is unique due to the presence of both dimethoxyphenyl and trifluoromethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
properties
Molecular Formula |
C22H26F3NO5S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[2-(2,4-dimethoxyphenyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C22H26F3NO5S/c1-29-19-6-5-17(21(15-19)30-2)4-3-16-11-13-26(14-12-16)32(27,28)20-9-7-18(8-10-20)31-22(23,24)25/h5-10,15-16H,3-4,11-14H2,1-2H3 |
InChI Key |
SYIJEBQEENWCGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine](/img/structure/B11047799.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047804.png)
![4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047807.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)
![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)

![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
